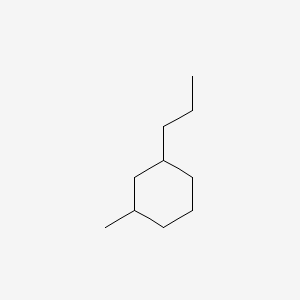
1-Methyl-3-propylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-propylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀ . It is a derivative of cyclohexane, where a methyl group and a propyl group are substituted at the first and third positions, respectively. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons containing carbon atoms arranged in a ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propylcyclohexane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane. For instance, cyclohexane can be reacted with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-propylcyclohexane. This intermediate can then undergo further alkylation with methyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding alkenes or alkynes. The process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum on carbon .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-propylcyclohexane primarily undergoes substitution reactions due to the saturated nature of the cycloalkane ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation can occur in the presence of halogens (e.g., chlorine or bromine) and UV light, leading to the formation of halogenated derivatives.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate or chromic acid, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction can be carried out using hydrogen gas in the presence of a metal catalyst, converting any unsaturated intermediates back to saturated compounds.
Major Products Formed:
- Halogenated derivatives (e.g., 1-chloro-3-propylcyclohexane)
- Carboxylic acids or ketones (e.g., 1-methyl-3-propylcyclohexanone)
- Saturated hydrocarbons (e.g., this compound) after reduction .
Aplicaciones Científicas De Investigación
1-Methyl-3-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of cycloalkane reactivity and stereochemistry.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-propylcyclohexane involves its interaction with molecular targets through hydrophobic interactions due to its non-polar nature. It can penetrate lipid membranes, affecting membrane fluidity and function. The pathways involved are primarily related to its physicochemical properties rather than specific biochemical interactions .
Comparación Con Compuestos Similares
Cyclohexane: The parent compound with no substituents.
1-Methylcyclohexane: A derivative with only a methyl group.
1-Propylcyclohexane: A derivative with only a propyl group.
Uniqueness: 1-Methyl-3-propylcyclohexane is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and physical properties. This dual substitution provides a distinct steric and electronic environment, making it a valuable compound for studying the effects of alkyl substitution on cycloalkane behavior .
Propiedades
Número CAS |
4291-80-9 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
1-methyl-3-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
HFHJBWYDQAWSIA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCCC(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


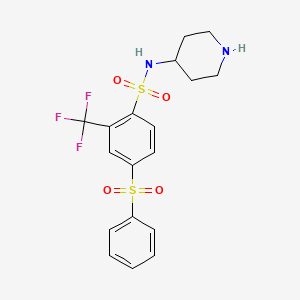
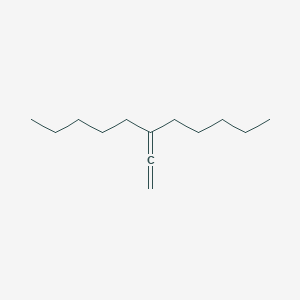

![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)

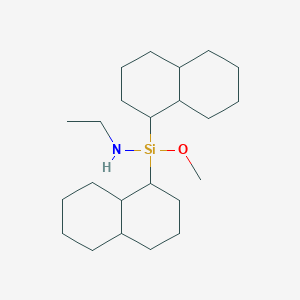
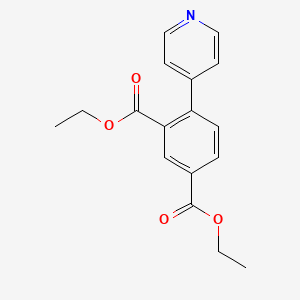
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)

![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)

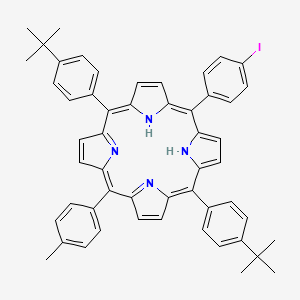
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
